molecular formula C11H8N2O B189070 Di(pyridin-3-yl)methanone CAS No. 35779-35-2

Di(pyridin-3-yl)methanone

Cat. No. B189070
CAS RN: 35779-35-2
M. Wt: 184.19 g/mol
InChI Key: AQLPDLOXKZRZEV-UHFFFAOYSA-N
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Patent
US07879839B2

Procedure details

Dipyridin-3-ylmethanone (1-1, 2.630 g, 14.28 mmol) was suspended in ethylene glycol (28 mL). KOH (1.682 g, 29.98 mmol) was added and the reaction was stirred at RT for 1 hr until most of the solids were dissolved. Hydrazine monohydrate (1.596 mL, 32.84 mmol) was added and the mixture was heated to 185° C. After 1 hr 45 min, the reaction was cooled to RT, diluted with H2O (150 mL), and extracted with CH2Cl2 (4×100 mL). The combined organics were washed with water, washed with brine (2×), dried over Na2SO4, filtered, and concentrated in vacuo to afford 3-(pyridin-3-ylmethyl)pyridine as a light yellow solid. 1H NMR (CDCl3) δ 8.52-8.49 (m, 4H), 7.47-7.45 (m, 2H), 7.25-7.22 (m, 2H), 3.99 (s, 2H). [M+H]+=171.2.
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
1.682 g
Type
reactant
Reaction Step Two
Quantity
1.596 mL
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)=O)[CH:2]=1.[OH-].[K+].O.NN>C(O)CO.O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.63 g
Type
reactant
Smiles
N1=CC(=CC=C1)C(=O)C=1C=NC=CC1
Step Two
Name
Quantity
1.682 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1.596 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
28 mL
Type
solvent
Smiles
C(CO)O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT for 1 hr until most of the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 185° C
WAIT
Type
WAIT
Details
After 1 hr 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (4×100 mL)
WASH
Type
WASH
Details
The combined organics were washed with water
WASH
Type
WASH
Details
washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC(=CC=C1)CC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.